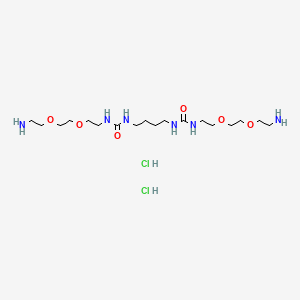
1,1'-(Butane-1,4-diyl)bis(3-(2-(2-(2-aminoethoxy)ethoxy)ethyl)urea) dihydrochloride
Vue d'ensemble
Description
“1,1’-(Butane-1,4-diyl)bis(3-(2-(2-(2-aminoethoxy)ethoxy)ethyl)urea) dihydrochloride” is a Protease class compound . It has a molecular weight of 509.47 and a molecular formula of C18H42Cl2N6O6 .
Molecular Structure Analysis
The InChI code for this compound is1S/C18H40N6O6.2ClH/c19-3-9-27-13-15-29-11-7-23-17 (25)21-5-1-2-6-22-18 (26)24-8-12-30-16-14-28-10-4-20;;/h1-16,19-20H2, (H2,21,23,25) (H2,22,24,26);2*1H . This code provides a specific representation of the compound’s molecular structure. Physical And Chemical Properties Analysis
This compound has a predicted boiling point of 687.5±55.0 °C and a predicted density of 1.125±0.06 g/cm3 . Its pKa is predicted to be 13.58±0.46 .Applications De Recherche Scientifique
Polymer Chemistry : This compound is involved in reactions that lead to the formation of polymers. For example, the reaction of 4,4-dimethyl-1,3-dioxane with dinitriles yields compounds that can be hydrolyzed under certain conditions to produce 3-methyl-3-amino-1-butanol, a compound useful in polymer chemistry (Kuznetsov, Mazepa, Brusilovskii, & Krasnoshchekaya, 2001).
Catalysis : The compound has been found effective as a catalyst in certain chemical reactions. For instance, bis-ionic liquid 3,3-(butane-1,4-diyl)bis(1,2-dimethyl-1H-imidazole-3-ium)bromide ([BDBDIm]Br) was used as a catalyst for synthesizing novel benzoxazoles, demonstrating its utility in facilitating chemical reactions (Nikpassand, Zare Fekri, & Farokhian, 2015).
Material Synthesis : It plays a role in the synthesis of materials like poly(ether–ester–imide)s, which are known for their thermal stability and solubility. A dicarboxylic acid synthesized from the reaction of 1,4-bis[4-aminophenoxy]butane with trimellitic anhydride is an example of such applications (Faghihi, Shabanian, Hajibeygi, & Mohammadi, 2011).
Pharmaceutical Research : In the realm of pharmaceutical chemistry, derivatives of this compound have been explored for their antimicrobial activities. For instance, novel triazole-thiol and thiadiazole derivatives based on this compound were synthesized and screened for antimicrobial activities, demonstrating its potential in the development of new pharmaceuticals (Düğdü, Ünver, Ünlüer, & Sancak, 2014).
Ionic Liquids : The compound has been used in the formation of ionic liquids, which are salts in the liquid state and have applications in green chemistry. For example, 3,3′-(butane-1,4-diyl)bis(1-methyl-1H-imidazol-3-ium) dichloride and hydrogen sulfate were used as catalysts in the synthesis of various chemical compounds, highlighting its role in facilitating eco-friendly chemical processes (Sharifi, Daneshvar, Langarudi, & Shirini, 2019).
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statement P261 is also associated with this compound . For more detailed safety information, please refer to the Material Safety Data Sheet (MSDS) .
Propriétés
IUPAC Name |
1-[2-[2-(2-aminoethoxy)ethoxy]ethyl]-3-[4-[2-[2-(2-aminoethoxy)ethoxy]ethylcarbamoylamino]butyl]urea;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H40N6O6.2ClH/c19-3-9-27-13-15-29-11-7-23-17(25)21-5-1-2-6-22-18(26)24-8-12-30-16-14-28-10-4-20;;/h1-16,19-20H2,(H2,21,23,25)(H2,22,24,26);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPPRLJOKJOUBPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCNC(=O)NCCOCCOCCN)CNC(=O)NCCOCCOCCN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H42Cl2N6O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
509.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1'-(Butane-1,4-diyl)bis(3-(2-(2-(2-aminoethoxy)ethoxy)ethyl)urea) dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



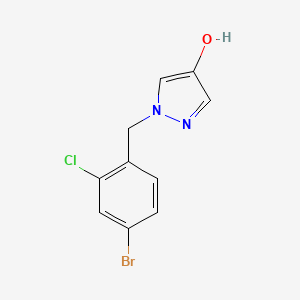

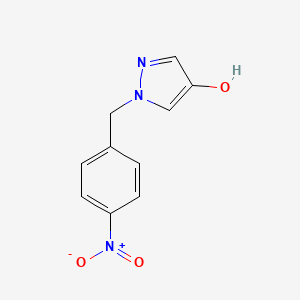

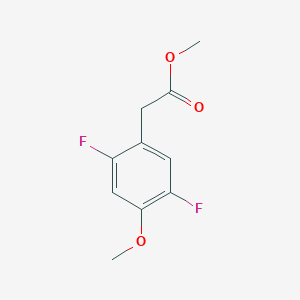


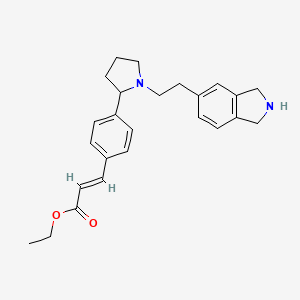

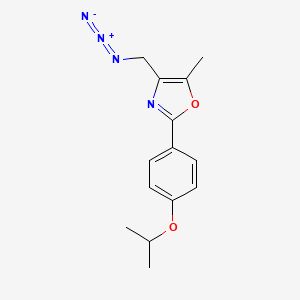


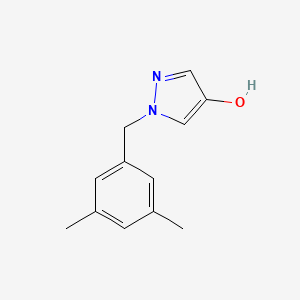
![3-[(3,4-Dimethylphenoxy)methyl]azetidine](/img/structure/B1408941.png)